N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of a hydrazide with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yl)acetohydrazide and 2-methyl-5-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Introduction of various substituents onto the aromatic rings, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazone linkage and aromatic rings may allow it to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Similar structure with an indole ring instead of a naphthalene ring.
N’-[(E)-2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide: Contains a pyrazole ring and a different substitution pattern.
Uniqueness
N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of a naphthalene ring and a nitrophenyl group, which confer distinct chemical properties and potential applications. The presence of the hydrazone linkage also distinguishes it from other similar compounds, providing unique reactivity and biological activity.
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-5-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H17N3O3/c1-14-9-10-18(23(25)26)11-17(14)13-21-22-20(24)12-16-7-4-6-15-5-2-3-8-19(15)16/h2-11,13H,12H2,1H3,(H,22,24)/b21-13+ |
InChI Key |
BAYBELAHDVOSHG-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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